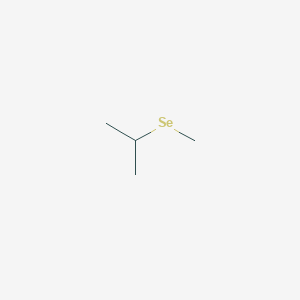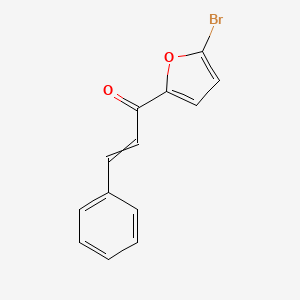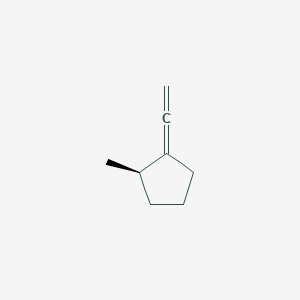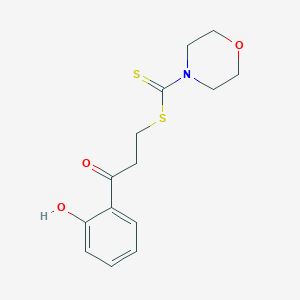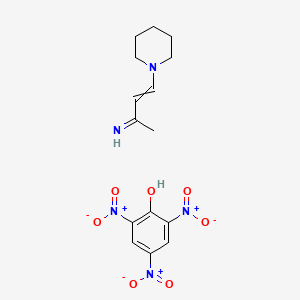
4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol typically involves the reaction of 4-Piperidin-1-ylbut-3-en-2-imine with 2,4,6-trinitrophenol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration processes, where phenol is treated with nitric acid and sulfuric acid to produce 2,4,6-trinitrophenol .
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives and reduced forms of 2,4,6-trinitrophenol, such as picramic acid .
Scientific Research Applications
4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety can interact with neurotransmitter receptors, contributing to its potential analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar to 2,4,6-trinitrophenol, TNT is a highly nitrated aromatic compound used primarily as an explosive.
2,4-Dinitrophenol: Another nitroaromatic compound with applications in industrial processes and research.
Piperidine Derivatives: Various piperidine derivatives are used in pharmaceuticals and organic synthesis.
Uniqueness
4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol is unique due to its combination of a piperidine ring and a highly nitrated phenol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
61696-46-6 |
|---|---|
Molecular Formula |
C15H19N5O7 |
Molecular Weight |
381.34 g/mol |
IUPAC Name |
4-piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H16N2.C6H3N3O7/c1-9(10)5-8-11-6-3-2-4-7-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5,8,10H,2-4,6-7H2,1H3;1-2,10H |
InChI Key |
OKRHZYPAVFWKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)C=CN1CCCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


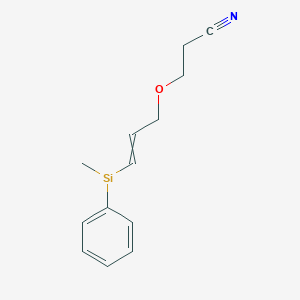
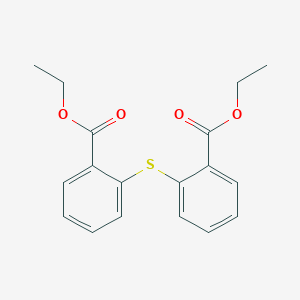

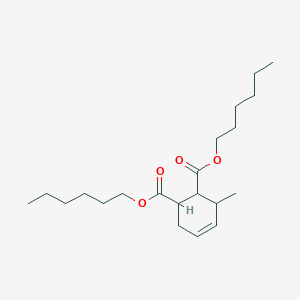
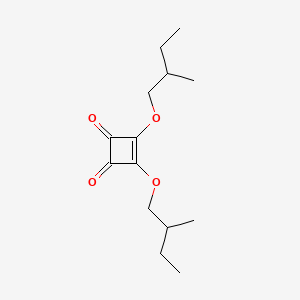
![1,3,6,7,8-Pentamethyl-1,3,6,9-tetraazaspiro[4.5]decane-2,4,10-trione](/img/structure/B14561037.png)
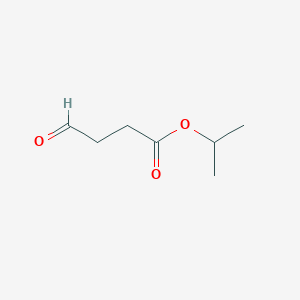
![2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile](/img/structure/B14561041.png)
![N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B14561043.png)
